molecular formula C18H18N2O3S B2883883 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034263-31-3

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2883883
CAS RN: 2034263-31-3
M. Wt: 342.41
InChI Key: SEWUHJIBSSVIKY-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[b]thiophene moiety . Benzo[b]thiophene is a heterocyclic compound and is known to be used in organic electronic devices .


Synthesis Analysis

Benzothiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions . The synthesis of diverse multisubstituted benzothiophene derivatives has been achieved .


Molecular Structure Analysis

The solid-state structure of related compounds has been determined by single-crystal X-ray diffraction . DFT-optimized structures of related compounds in their ground and the first-excited states have also been studied .


Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .


Physical And Chemical Properties Analysis

The photophysical properties of related compounds are mainly dependent on the chemical structures of the cyclometalated ligands .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[b]thiophene derivatives, have been shown to have affinity towards 5-ht1a receptors . These receptors play a crucial role in the serotonin system, which is involved in numerous physiological functions and psychiatric disorders.

Biochemical Pathways

This could potentially affect various downstream effects, such as mood regulation, appetite, and sleep .

Safety and Hazards

While specific safety and hazard information for the compound is not available, related compounds have been classified for acute toxicity, eye irritation, skin irritation, and specific target organ toxicity .

Future Directions

Benzothiophene and its derivatives have been much studied as phosphors in organic light-emitting diodes (OLEDs) due to their relatively short phosphorescence lifetimes, high quantum efficiencies, easily sublimable feature, and excellent color tunability .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-18(22,16-8-12-4-2-3-5-15(12)24-16)10-19-17(21)13-9-14(23-20-13)11-6-7-11/h2-5,8-9,11,22H,6-7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWUHJIBSSVIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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